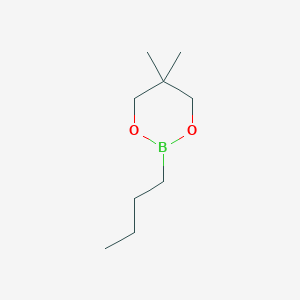

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-butyl-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-4-5-6-10-11-7-9(2,3)8-12-10/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQTBJOONVBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Butyl 5,5 Dimethyl 1,3,2 Dioxaborinane and Analogues

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling Reactions and Mechanistic Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. masterorganicchemistry.comyoutube.com Boronic esters, such as those derived from neopentyl glycol like 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane, are widely used due to their stability, ease of handling, and favorable reactivity profile compared to boronic acids. nih.govbath.ac.uk These esters often exhibit enhanced stability towards protodeboronation, a common side reaction with boronic acids. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. youtube.comlibretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. The reaction of the neopentyl glycol boronic ester with the Pd(II) complex is facilitated by a base. The base activates the boronic ester, forming a more nucleophilic boronate species, which then undergoes transmetalation. researchgate.netmuni.cz Structural, kinetic, and computational studies have revealed that boronic esters, including neopentyl glycol derivatives, can transmetalate directly without prior hydrolysis to the corresponding boronic acid. nih.gov The rate of transmetalation can be significantly influenced by the electronic properties of the glycol backbone of the ester. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹-R²) from the Pd(II) center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species. youtube.comlibretexts.org

The use of neopentyl glycol boronic esters under anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK) has been shown to accelerate reaction times and improve yields significantly compared to reactions using boronic acids. orgsyn.org

| Boron Reagent | Coupling Partner | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylboronic Acid | Aryl Bromide | Aq. Na₂CO₃ | Toluene (B28343)/EtOH | >50 | 65 | orgsyn.org |

| Neopentyl Glycol Arylboronic Ester | Aryl Bromide | TMSOK | THF | 5 | 91 | orgsyn.org |

| Silyl-protected Dioxaborinane | 2-Bromopyridine | K₃PO₄ | Dioxane/H₂O | 16 | 98 | bath.ac.uk |

Heck Coupling Reactions: Scope and Mechanistic Details

The traditional Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A variation, the oxidative boron Heck reaction, utilizes an organoboronic acid or ester in place of the organic halide. hw.ac.ukrsc.org This transformation is valuable as it broadens the scope of Heck-type reactions to include readily available organoboron reagents.

The mechanism of the oxidative boron Heck reaction differs fundamentally from the Mizoroki-Heck pathway. Instead of initiating with oxidative addition of a halide to Pd(0), the cycle begins with the transmetalation of the organic group from the boronic ester to a Pd(II) catalyst. hw.ac.ukrsc.org The resulting organopalladium(II) species then coordinates with the alkene. Subsequent migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination, affords the substituted alkene product and a palladium(II) hydride species. hw.ac.uk The Pd(0) catalyst is regenerated through a process that often involves an oxidant to complete the catalytic cycle. rsc.org

The scope of the oxidative boron Heck reaction is broad, accommodating various aryl boronic acids and esters with a range of acyclic and cyclic alkenes. hw.ac.ukrsc.org Enantioselective variants have been developed that allow for the construction of chiral centers with high levels of stereocontrol. hw.ac.uk

| Boronic Acid/Ester | Alkene | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 2,3-Dihydrofuran | Pd(OAc)₂ / (S)-SITCP | 2-Phenyl-2,5-dihydrofuran | 85 | 97 | hw.ac.uk |

| 4-Methoxyphenylboronic acid | Cyclopentenone | Pd(TFA)₂ / Pyridine-oxazoline ligand | 3-(4-Methoxyphenyl)cyclopent-2-en-1-one | 99 | 98 | rsc.org |

| Arylboronic acid | Trisubstituted acyclic alkene | Pd(TFA)₂ / Chiral Ligand | Migrated cross-coupled alkene | 67-79 | 62-75 | rsc.org |

Directed C-H Functionalization with Dioxaborinanes (e.g., sp3 Arylation)

Direct C-H functionalization has emerged as a powerful strategy for forming C-C bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org In this context, dioxaborinanes can serve as effective coupling partners for the arylation of C(sp³)–H bonds. These reactions are typically mediated by transition metals like palladium or rhodium and often require a directing group on the substrate to achieve regioselectivity. nih.govnih.gov

The general mechanism involves the coordination of a directing group on the substrate to the metal center. This is followed by a cyclometalation step where the catalyst selectively cleaves a specific C-H bond, forming a stable metallacycle intermediate. youtube.com This intermediate then reacts with the aryl boronic ester in a transmetalation-like step. Subsequent reductive elimination forges the new C(sp³)–C(aryl) bond and regenerates the active catalyst. acs.org A kinetic isotope effect study showing a value of 2.5 suggested that C-H bond activation is the rate-determining step in one such reaction. nih.gov

This methodology has been successfully applied to the arylation of unactivated sp³ C-H bonds in various systems, including oxygen heterocycles like tetrahydrofuran, demonstrating high regio- and diastereoselectivity. nih.gov

| Substrate | Arylating Agent | Catalyst | Directing Group | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran-2-carboxamide | Arylboronic acid neopentyl glycol ester | Pd(OAc)₂ | 8-Aminoquinoline | 85 | nih.gov |

| Tertiary Aliphatic Aldehyde | Aryl Iodide (Coupled with B₂pin₂) | Pd(OAc)₂ | α-Amino acid (transient) | 66 | researchgate.net |

| Pyrrolidine | Iodobenzene (Coupled with B₂pin₂) | RhCl(CO)[P(Fur)₃]₂ | (NH)-heterocycle | Good | nih.gov |

Allylboration and Homoallylic Alcohol Formation

Allylboration is a powerful and reliable method for the stereoselective synthesis of homoallylic alcohols, which are versatile building blocks in organic synthesis. nih.govrsc.orgorganic-chemistry.org The reaction involves the addition of an allylboronate, such as an analogue of this compound, to an aldehyde or ketone. acs.org

The stereochemical outcome of the reaction is often predictable via the Zimmerman-Traxler model, which postulates a closed, chair-like six-membered transition state. The substituents on both the allylboronate and the carbonyl compound adopt equatorial positions to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters. The geometry of the allylboronate (E or Z) directly translates into the syn or anti configuration of the product alcohol. nih.gov

A variety of methods exist for the synthesis of allylboronates, including the nickel-catalyzed reductive coupling of dienes and carbonyls in the presence of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This method provides access to functionalized allyl boronic esters which can be used directly or converted to the corresponding homoallylic alcohols upon oxidative workup. nih.gov

| Aldehyde | Allylboronate | Catalyst/Conditions | Product Diastereoselectivity (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | (E)-Crotylboronate (neopentyl glycol) | BF₃·OEt₂ | >98:2 | 85 | nih.gov |

| Benzaldehyde | (Z)-Crotylboronate (neopentyl glycol) | BF₃·OEt₂ | <2:98 | 88 | nih.gov |

| Benzaldehyde | trans-1,3-Pentadiene + B₂(pin)₂ | Ni(cod)₂ / PCy₃ | 92:8 | 75 | nih.gov |

| 4-Nitrobenzaldehyde | Isoprene + B₂(pin)₂ | Ni(cod)₂ / PCy₃ | >95:5 | 82 | nih.gov |

Stereochemical Control and Regioselectivity in Dioxaborinane Transformations

Stereoselective Iododeboronation Reactions

Iododeboronation is the transformation of a carbon-boron bond into a carbon-iodine bond. This reaction is particularly useful for the synthesis of vinyl and aryl iodides from the corresponding boronic esters. worktribe.comchemrxiv.org Achieving high levels of stereoselectivity is crucial, especially when dealing with alkenyl boronic esters where the geometry of the double bond must be controlled.

The mechanism and stereochemical outcome of iododeboronation are highly dependent on the reaction conditions and reagents employed. For instance, the reaction of hindered alkenyl boronate esters with iodine monochloride (ICl) can lead to different stereoisomers. In the presence of a base like sodium methoxide (B1231860) (NaOMe), a direct reaction with ICl can occur, favoring the formation of the E-iodoalkene. worktribe.com

More recent studies have elucidated the mechanism of copper-catalyzed iododeboronation. chemrxiv.orgst-andrews.ac.uk A proposed catalytic cycle, based on the framework of the Chan-Lam reaction, involves the transmetalation of the aryl group from the boronic acid or ester to a Cu(II) species. chemrxiv.orgst-andrews.ac.uk This is followed by disproportionation to a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl iodide product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the cycle. Ligands play a critical role in facilitating key steps like transmetalation and modulating the redox events of the copper center. chemrxiv.org

| Substrate | Reagent | Conditions | Major Product Stereochemistry | Reference |

|---|---|---|---|---|

| (Z)-Alkenyl boronate ester | ICl, NaOMe | Direct reaction | (E)-Iodoalkene | worktribe.com |

| (Z)-Alkenyl boronate ester | ICl then NaOMe | Sequential addition | (Z)-Iodoalkene | worktribe.com |

| Aryl boronic acid | NaI | Cu(OAc)₂, 1,10-phenanthroline, O₂ | Aryl Iodide | chemrxiv.orgst-andrews.ac.uk |

Isomerization Studies of Alkenylboronates

The isomerization of alkenylboronates, such as derivatives of this compound, represents a significant transformation for the stereoselective synthesis of vinylboronates. Research into ruthenium-catalyzed isomerization of ω-alkenylboronates has provided pathways to access geometrically defined vinylboronates, which are valuable intermediates in organic synthesis.

In a representative procedure, an ω-alkenylboronate like 2-(but-3-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane can be subjected to a ruthenium catalyst, such as RuHCl(CO)(PPh₃)₃, under an argon atmosphere to induce isomerization. rsc.org This process typically involves the migration of the double bond to the carbon atom attached to the boron, yielding the corresponding vinylboronate. The reaction can produce a mixture of (E) and (Z) isomers. For example, the isomerization of 2-(but-3-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane yields (E)-2-(but-1-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane, often as the major product, along with its (Z) counterpart. rsc.org While the isomers can sometimes be difficult to separate, their formation highlights a key reactivity pattern of these boronic esters. rsc.org

Detailed findings from isomerization experiments are often characterized by spectroscopic methods to determine the isomeric ratio and confirm the structure of the products.

| Starting Material | Catalyst | Product(s) | Key Observation |

| 2-(But-3-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane | RuHCl(CO)(PPh₃)₃ | (E)- and (Z)-2-(But-1-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane | Formation of a stereoisomeric mixture of vinylboronates. rsc.org |

Diastereoselective and Enantioselective Reaction Pathways

Boronic esters, including the this compound framework, are pivotal in directing diastereoselective and enantioselective reactions. The boron center can act as a temporary tether, bringing reacting partners into proximity to control stereochemical outcomes, particularly in cycloaddition reactions. nih.gov This strategy allows for the construction of complex carbocyclic structures, such as cyclobutanes, from simple, unactivated alkenes. nih.gov

In one approach, a reaction can be designed between an alkenylboronate and an allylic alcohol. This process facilitates a [2 + 2]-cycloaddition, leading to diverse borylated cyclobutanes where the stereochemistry is controlled. nih.gov The resulting cyclobutylboronates are valuable synthetic intermediates because the carbon-boron bond can be readily transformed into various other functional groups with high fidelity. nih.gov

Furthermore, the homologation of boronic esters using (dichloromethyl)lithium is a well-established method for asymmetric synthesis. acs.org By employing chiral diols to form the boronic ester, this process allows for highly stereoselective one-carbon extensions. The intermediate α-chloro boronic ester is formed, which can then be treated with a Grignard reagent to install a new alkyl group. The rearrangement of the intermediate borate (B1201080) complex proceeds stereospecifically, with inversion of configuration at the carbon center undergoing displacement and retention of configuration of the migrating group. acs.org This methodology enables the creation of new stereocenters with excellent control.

| Reaction Type | Reactants | Product Class | Stereochemical Control Mechanism |

| [2 + 2]-Cycloaddition | Alkenylboronate, Allylic Alcohol | Borylated Cyclobutanes | Boron-tethering strategy to control regio- and stereochemistry. nih.gov |

| Homologation | Boronic Ester, (Dichloromethyl)lithium, Grignard Reagent | sec-Alkylboronic Esters | Use of chiral auxiliaries (diols) to direct the stereospecific rearrangement of an intermediate borate complex. acs.org |

Lewis Acidity and Catalytic Roles of the Boron Center

The boron atom in this compound is electron-deficient, possessing an empty p-orbital, which makes it a classic Lewis acid. nih.gov This inherent Lewis acidity is fundamental to its reactivity and catalytic function. In aqueous solutions, boronic acids and their esters exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species upon interaction with a Lewis base like a hydroxide (B78521) ion. nih.gov At physiological pH, the uncharged trigonal form typically predominates. nih.gov

This ability to accept a pair of electrons allows the boron center to activate substrates and catalyze reactions. In the context of dynamic materials like vitrimers, the boron center's Lewis acidity facilitates bond exchange reactions. nih.gov The kinetics of these exchanges, which are crucial for the material's adaptive properties, are sensitive to factors like the pKa of the boronic acid, the steric and electronic nature of the diol, pH, and buffer composition. nih.gov The presence of proximal functional groups, such as amides, can act as internal catalysts, accelerating both the formation and hydrolysis of the boronic ester linkage. nih.gov Similarly, external catalysts, including buffering anions, can significantly influence reaction rates, demonstrating the catalytic role of the environment surrounding the boron center. nih.gov

Other Significant Reactivity Patterns

Carbanion Generation from α-Phenylthio Boronic Esters

The generation of carbanions alpha to a boronic ester is a challenging task due to the low acidity of the C-H bonds in simple alkylboronic esters. wiley-vch.dewiley-vch.de Direct deprotonation is generally not feasible even with strong bases. wiley-vch.dewiley-vch.de However, the presence of an activating group, such as a phenylthio (PhS) group, on the α-carbon significantly increases the acidity of the adjacent proton, enabling deprotonation to form a stabilized carbanion. wiley-vch.de

The resulting α-phenylthio boronic ester carbanion is a potent nucleophile. It readily reacts with various electrophiles, particularly carbonyl compounds like aldehydes and ketones, in 1,2-addition reactions to form α-(1-hydroxyalkyl) substituted derivatives in high yields. rsc.org This reactivity provides a powerful tool for carbon-carbon bond formation, allowing for the synthesis of complex molecules where the boronic ester moiety can be retained for subsequent transformations.

Protodeboronation Reactions

Protodeboronation, the cleavage of a carbon-boron bond by a proton source, is a characteristic reaction of organoboranes, including boronic esters like this compound and its analogues. This reaction effectively replaces the boronic ester group with a hydrogen atom. The susceptibility of the C-B bond to protonolysis depends on the hybridization of the carbon atom and the reaction conditions.

Allylboronic esters are known to undergo protodeboronation reactions. nih.gov This transformation has been utilized in synthetic chemistry, for instance, in the synthesis of the pheromone of the California red scale insect. nih.gov The reaction provides a method to introduce a hydrogen atom at a specific position after the boronic ester has served its purpose in directing other chemical transformations.

Boronic Ester Exchange Mechanisms (Metathesis and Nucleophile-Mediated Pathways)

Boronic esters are dynamic functional groups that can undergo exchange reactions through distinct mechanistic pathways. These exchanges are the foundation for the development of self-healing and reprocessable polymer networks known as vitrimers. rsc.orgnih.gov

Two primary mechanisms have been identified through computational and experimental studies:

Metathesis Pathway: This pathway involves the direct, associative exchange between two boronic ester molecules. It is a reversible process that allows for the reorganization of network cross-links without a net change in the number of bonds. rsc.orgnih.gov

Nucleophile-Mediated Pathway: The presence of a nucleophile, such as a hydroxyl group, can significantly accelerate the rate of exchange. rsc.orgresearchgate.net The nucleophile attacks the Lewis acidic boron center, forming a tetrahedral intermediate that facilitates the cleavage and reformation of the B-O bonds. This pathway is often dominant in systems containing free hydroxyl groups, which can act as internal catalysts. rsc.org

The understanding and control of these exchange mechanisms are crucial for tuning the viscoelastic properties and relaxation times of materials cross-linked with boronic esters. rsc.org

| Exchange Mechanism | Description | Key Feature |

| Metathesis | Direct exchange of components between two boronic ester molecules. | Occurs without an external catalyst, involving an associative transition state. rsc.org |

| Nucleophile-Mediated | Exchange is catalyzed by the presence of a nucleophile (e.g., -OH). | The rate of exchange is significantly increased compared to the uncatalyzed metathesis pathway. rsc.org |

C-N Bond Cleavage and its Relevance to C-C Bond Formation

The cleavage of traditionally robust carbon-nitrogen (C-N) bonds has emerged as a significant strategy in organic synthesis, enabling the use of nitrogen-containing functional groups as leaving groups in cross-coupling reactions for the formation of new carbon-carbon (C-C) bonds. While boronic esters like this compound are typically associated with the Suzuki-Miyaura coupling where a C-Halogen or C-O bond is cleaved, recent advances have expanded this methodology to include the cleavage of C-N bonds, particularly in cyano and amide groups. nih.govacs.org

This transformation is highly relevant as it allows for the strategic use of nitrogen-containing moieties, which are ubiquitous in organic molecules, as activatable handles for C-C bond formation. rsc.org For instance, in a nickel-catalyzed Suzuki-Miyaura coupling, aryl nitriles can be coupled with arylboronic esters. acs.org The mechanism involves the oxidative addition of a low-valent nickel catalyst into the C-CN bond of the aryl nitrile. rsc.org This step is followed by transmetalation with the boronic ester, where the organic group from the boron center is transferred to the nickel. The final step is reductive elimination, which forms the new C-C bond and regenerates the active nickel catalyst.

This approach effectively allows a cyano group to function first as a directing or protecting group and subsequently as a leaving group for the construction of complex molecular scaffolds, such as polyaryl structures. acs.org The ability to cleave C-N bonds under catalytic conditions significantly broadens the scope of boronic esters in cross-coupling chemistry, moving beyond conventional coupling partners. nih.govnih.gov

| Aryl Nitrile Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Benzonitrile | Ni(cod)₂ / PCy₃ | Toluene | 85 |

| 4-Methoxybenzonitrile | Ni(cod)₂ / PCy₃ | Toluene | 92 |

| 1-Naphthonitrile | Ni(cod)₂ / PCy₃ | Toluene | 78 |

Note: Data is representative of typical yields for this reaction type as described in the literature. acs.org

Radical Pathways in Dioxaborinane Chemistry

Beyond their well-established role in two-electron polar reactions like the Suzuki-Miyaura coupling, organoboron compounds, including dioxaborinane derivatives, are highly effective precursors for generating carbon-centered radicals. researchgate.net The C–B bond in alkylboron species can undergo homolytic cleavage to produce alkyl radicals, which are valuable intermediates for forming new C-C bonds under mild conditions. rsc.org

A modern approach to generating these radicals involves photoredox catalysis. rsc.org In this process, a photocatalyst, upon irradiation with visible light, can induce the formation of an amine radical. This highly reactive amine radical then reacts with an alkylboron species, such as an analogue of this compound (e.g., 2-cyclohexyl-1,3,2-dioxaborinane), to facilitate the scission of the C–B bond, thereby releasing the corresponding alkyl radical. rsc.org This method avoids the use of traditional, often toxic, radical initiators like those based on tin. researchgate.netlibretexts.org

Once generated, these alkyl radicals can participate in a variety of transformations. A prominent example is the Giese addition, where the radical adds to an electron-deficient alkene (a Michael acceptor). rsc.org This reaction forms a new C-C bond and generates another radical, which can then propagate a chain reaction or be quenched to yield the final product. libretexts.org The utility of this strategy has been demonstrated in the reaction between alkylboronic esters and acceptors like N-phenylacrylamide, showcasing its applicability for constructing complex carbon skeletons. rsc.org Control experiments have confirmed the radical nature of these transformations, as the presence of radical scavengers inhibits the reaction, and the process is dependent on light. rsc.org

| Alkylboron Precursor | Michael Acceptor | Conditions | Product Yield (%) |

|---|---|---|---|

| Cyclohexylboronic pinacol (B44631) ester | N-phenylacrylamide | Photocatalyst, visible light, Toluene | 97 |

| 2-Cyclohexyl-1,3,2-dioxaborinane | N-phenylacrylamide | Photocatalyst, visible light, Dichloromethane | 85 |

| Cyclohexylboronic acid | N-phenylacrylamide | Photocatalyst, visible light, Dichloromethane | 72 |

Note: Data adapted from studies on amine-radical-induced C-B bond cleavage for Giese additions. rsc.org

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclohexyl-1,3,2-dioxaborinane |

| Aryl nitrile |

| Benzonitrile |

| 4-Methoxybenzonitrile |

| 1-Naphthonitrile |

| Phenylboronic acid neopentyl glycol ester |

| Cyclohexylboronic pinacol ester |

| Cyclohexylboronic acid |

| N-phenylacrylamide |

| Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) |

| Tricyclohexylphosphine (PCy₃) |

| Toluene |

| Dichloromethane |

Advanced Applications in Organic Synthesis and Materials Science

Dioxaborinanes as Versatile Building Blocks for Complex Molecular Architectures

Boronic esters, particularly robust derivatives like 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, are highly valued for their utility in forming carbon-carbon and carbon-heteroatom bonds. rsc.org The neopentyl glycol moiety provides significant steric hindrance and stability, preventing common side reactions like protodeboronation and trimerization into boroxines. nih.govrsc.org This stability allows for precise and controlled reactions, making these compounds indispensable building blocks for complex molecules.

Furthermore, the Matteson homologation reaction provides a powerful tool for the iterative, stereocontrolled extension of a carbon chain. acs.orgchem-station.com This process involves the reaction of a boronic ester with a dihalomethyllithium reagent, which inserts a halomethyl group into the carbon-boron bond. rsc.orgacs.org Subsequent reaction with a nucleophile replaces the halogen, effectively adding a new carbon unit with a defined stereochemistry. By using vinyl nucleophiles in this sequence, the carbon chain can be extended while introducing double bonds, paving the way for the synthesis of complex polyene structures. uni-saarland.de

The utility of dioxaborinane building blocks is prominently featured in the total synthesis of complex natural products. The strategies employed often leverage the unique reactivity and stability of the boronic ester functional group.

Viridenomycin: The synthesis of the southern polyene section of Viridenomycin, an antibiotic with activity against Gram-positive bacteria, relies heavily on modern cross-coupling strategies. dur.ac.uk Key steps in constructing its conjugated (Z,E,E)-triene core involve Suzuki-Miyaura couplings. dur.ac.ukresearchgate.net In this context, a suitably functionalized vinyl or dienyl boronic ester is coupled with a vinyl halide partner to forge the intricate polyene system characteristic of the natural product. rsc.org The stability of the boronic ester is crucial for the success of these multi-step sequences.

Ryanodine: In the total synthesis of (+)-Ryanodine, a complex diterpenoid that modulates intracellular calcium ion channels, a dioxaborinane derivative was employed in a key strategic role. nih.govacs.org Rather than acting as a carbon-donating building block, a cyclic boronate was used as a protecting group to differentiate between multiple hydroxyl groups in a complex intermediate. nih.gov By treating a diol intermediate with methylboronic acid, a temporary dioxaborinane ring was formed, selectively shielding two hydroxyl groups and allowing for specific chemical manipulation of another alcohol at the C3 position. nih.govacs.org This boronate was later cleaved under mild conditions, showcasing the use of dioxaborinanes as strategic control elements in advanced synthesis. nih.gov

Asymmetric Synthesis Catalysis with Dioxaborinane Derivatives

While this compound is itself achiral, it serves as a precursor to a vast range of chiral derivatives. By replacing the achiral neopentyl glycol with a chiral diol (such as a pinanediol or a tartrate-derived diol), the boron center becomes part of a chiral environment, enabling its use in asymmetric transformations. rsc.orgacs.org

Chiral boronate complexes have emerged as effective metal-free catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and other prochiral substrates. doi.org In this process, a chiral dioxaborinane derivative, often complexed with other ligands, facilitates the transfer of a hydride from a simple hydrogen source (like isopropanol) to a ketone, producing a chiral secondary alcohol with high enantioselectivity. doi.orgacs.org The chiral environment created by the dioxaborinane catalyst dictates the facial selectivity of the hydride addition, leading to one enantiomer of the alcohol product in excess. This method is operationally simple and avoids the use of heavy metal catalysts. doi.org

| Substrate (Ketone) | Catalyst Type | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Chiral Salen-Boronate | Isopropanol (B130326) | >95 | 69 |

| 4-Methoxyacetophenone | Chiral Salen-Boronate | Isopropanol | >95 | 65 |

| 4-Chloroacetophenone | Chiral Salen-Boronate | Isopropanol | >95 | 58 |

| This table presents representative data for asymmetric transfer hydrogenation using chiral boronate complexes, illustrating the effectiveness of such catalytic systems. Data adapted from related studies on chiral boronate catalysts. bris.ac.uk |

One of the most significant methodologies for generating new, enantioenriched boronic esters is the Matteson asymmetric homologation. rsc.orgchem-station.comresearchgate.net This reaction allows for the iterative growth of a carbon chain attached to boron, with each one-carbon extension creating a new stereocenter with exceptionally high control. acs.orgresearchgate.net The process begins with a boronic ester protected by a chiral diol auxiliary. Reaction with (dichloromethyl)lithium, followed by treatment with a Grignard reagent, results in a homologated boronic ester where the new stereocenter's configuration is dictated by the chiral auxiliary. rsc.orgacs.org Diastereomeric ratios exceeding 100:1 are common, and in some cases can be greater than 1000:1. acs.orgresearchgate.net This iterative nature allows for the programmable synthesis of molecules with multiple contiguous stereocenters, making it a cornerstone of modern asymmetric synthesis. rsc.orgnih.gov

| Starting Boronic Ester | Chiral Auxiliary | Nucleophile | Product | Diastereomeric Ratio |

| Methylboronic Ester | (+)-Pinanediol | EtMgBr | (S)-Propylboronic Ester | >99:1 |

| Propylboronic Ester | (S,S)-DIPED | MeMgBr | (R)-sec-Butylboronic Ester | ~100:1 |

| Isopropylboronic Ester | (R,R)-DICHED | n-BuMgBr | (S)-1-Methylpentylboronic Ester | >99:1 |

| This table illustrates the high stereocontrol achieved during the Matteson homologation for the synthesis of new chiral boronic esters. DIPED = 1,2-diisopropyl-1,2-ethanediol; DICHED = 1,2-dicyclohexyl-1,2-ethanediol. Data is representative of the Matteson homologation methodology. acs.orgiupac.org |

Integration into Advanced Synthetic Platforms

The successful execution of long, multi-step syntheses requires intermediates that are stable, reliable, and compatible with a wide range of reaction conditions. Dioxaborinanes, and particularly those protected with robust groups like neopentyl glycol or N-methyliminodiacetic acid (MIDA), fulfill these criteria exceptionally well. rsc.orgnih.govnih.gov Their stability to chromatography, air, and moisture allows them to be treated as dependable building blocks that can be prepared, purified, and stored before being used in subsequent steps. nih.gov

Application in DNA Encoded Libraries (DELs)

DNA Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of chemical libraries of unprecedented size, often containing billions of distinct molecules. mdpi.com In this methodology, each small molecule is covalently attached to a unique DNA oligomer that serves as an identifiable barcode. mdpi.com The construction of these vast libraries relies on the availability of robust and DNA-compatible chemical reactions that can proceed with high fidelity in aqueous environments without damaging the DNA tag.

Boronic esters, particularly stable variants like this compound, are crucial reagents in DEL synthesis, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds and is a cornerstone of DEL chemistry. nih.govnih.govbohrium.com

The process involves coupling the DNA-tagged aryl halide with the boronic ester in the presence of a suitable palladium catalyst and base. nih.govresearchgate.net The reaction results in the formation of a new C-C bond, attaching the butyl group from the dioxaborinane reagent to the molecular scaffold. By using a "split-and-pool" synthesis strategy, where the library is repeatedly divided, reacted with different building blocks (like this compound), and then recombined, chemists can generate immense molecular diversity. nih.gov

Table 1: Representative DNA-Compatible Suzuki-Miyaura Coupling

| DNA-Linked Substrate | Boronic Ester Reagent | Key Reaction Conditions | Product | Significance in DEL |

|---|---|---|---|---|

| DNA-Aryl-Iodide | This compound | Aqueous buffer, Pd catalyst (e.g., Na2PdCl4/sSPhos), 37-70°C nih.govethz.ch | DNA-Aryl-Butyl | Introduces alkyl diversity, enhancing the library's chemical space with non-flat, sp3-hybridized structures. |

Functionalization of C-C and C-Heteroatom Bonds

Beyond its role in DELs, this compound is a fundamental reagent for the functionalization of carbon-carbon and carbon-heteroatom bonds in general organic synthesis. organicreactions.org Its utility stems from the versatility of the carbon-boron (C-B) bond, which can be transformed into a wide array of other functional groups.

C-C Bond Functionalization: The premier application for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This reaction couples the butyl group of the dioxaborinane with various sp2-hybridized carbon centers, such as those in aryl, vinyl, or heteroaryl halides and triflates. The stability and handling advantages of the neopentyl glycol ester make it a preferred boron reagent in many synthetic contexts. This method provides a reliable and high-yielding route to molecules containing a butyl substituent, which is a common structural motif in pharmaceuticals and materials.

C-Heteroatom Bond Functionalization: Organoboron reagents are also employed in the formation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S). nih.gov While aryl boronic acids are more commonly associated with these transformations (e.g., in Chan-Lam and Buchwald-Hartwig aminations), alkylboronic esters can participate under specific catalytic conditions. These reactions typically involve coupling the organoboron compound with an amine, alcohol, or thiol, often catalyzed by copper or palladium complexes, to form the corresponding alkylated heteroatom-containing product. This extends the utility of this compound beyond C-C bond formation, enabling the construction of alkylamines, ethers, and thioethers.

Table 2: Research Findings on Bond Functionalization

| Reaction Type | Substrates | Catalyst/Reagents | Bond Formed | Key Finding |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + this compound | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C(sp2)-C(sp3) | Efficient method for introducing alkyl chains onto aromatic and vinylic systems. nih.gov |

| Chan-Lam Coupling | Amine/Alcohol + Organoboron Reagent | Cu Catalyst (e.g., Cu(OAc)2), Base | C-N / C-O | A versatile method for forming C-heteroatom bonds, expanding the synthetic utility of organoboron compounds. nih.gov |

Role in Vitrimer Chemistry and Dynamic Covalent Networks

Dioxaborinane moieties, as found in this compound, are pivotal in the design of certain vitrimers. When multifunctional monomers containing boronic esters are polymerized, they form a covalently cross-linked network. The key to the vitrimeric behavior lies in the reversible nature of the boronic ester bond, which can undergo associative exchange reactions, such as transesterification or metathesis, with other boronic esters or free diols in the polymer matrix. mdpi.commdpi.comresearchgate.net

This dynamic exchange allows the polymer network to relax stress and flow at elevated temperatures, enabling it to be reshaped, repaired, or recycled—properties typically absent in conventional thermosets. rsc.orgresearchgate.net The kinetics of this bond exchange dictate the material's properties. At service temperature, the exchange is slow, and the material behaves like a classic thermoset. Upon heating, the exchange rate increases, and the material's viscosity drops in an Arrhenius-like manner, allowing it to be processed. mdpi.com The temperature at which the network topology becomes "frozen" on a practical timescale is known as the topology freezing temperature (Tv). mdpi.com

The stability of the 5,5-dimethyl-1,3,2-dioxaborinane ring is a critical factor. It provides a balance between the stability required for a durable material at service temperatures and the dynamicity needed for reprocessing at elevated temperatures. Researchers can tune the mechanical properties and reprocessing temperatures of these vitrimers by altering the structure of the diol (in this case, neopentyl glycol) and the surrounding polymer backbone. nih.govmdpi.com

Table 3: Properties of Boronic Ester-Based Vitrimers

| Property | Underlying Mechanism | Significance |

|---|---|---|

| Reprocessability | Thermally activated boronic ester exchange (transesterification/metathesis). mdpi.comresearchgate.net | Allows for molding and reshaping of the cross-linked network, similar to thermoplastics. |

| Self-Healing | Reformation of boronic ester cross-links across a damaged interface. nih.govrsc.org | Enables materials to repair damage, extending their service life. |

| Stress Relaxation | Topological rearrangement of the network via bond exchange, dissipating internal stress. mdpi.comresearchgate.net | Prevents material failure from built-up stress and is characteristic of vitrimeric behavior. |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Mechanistic Probes

NMR spectroscopy is a cornerstone technique for the characterization of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, providing detailed information about the proton, carbon, and boron environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their connectivity in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the butyl group and the dimethyl-dioxaborinane ring.

In a closely related analogue, neopentyl 3,4-dichlorophenylboronic ester, the signals for the neopentyl glycol portion of the ring are well-defined. orgsyn.org The two axial methyl groups on the ring typically appear as a singlet, while the two equatorial methylene (B1212753) groups also produce a singlet. orgsyn.org The protons of the butyl group attached to the boron atom exhibit characteristic multiplets corresponding to the terminal methyl group (a triplet), the adjacent methylene groups (multiplets), and the methylene group directly bonded to the boron atom.

Table 1: Representative ¹H NMR Spectral Data for the Dioxaborinane Ring

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Ring CH₂ | ~3.76 | Singlet |

| Ring C(CH₃)₂ | ~1.02 | Singlet |

Note: Data is based on a closely related analogue, neopentyl 3,4-dichlorophenylboronic ester, and values for this compound are expected to be similar for the ring protons. orgsyn.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the four carbons of the butyl group and the three distinct carbon environments of the 5,5-dimethyl-1,3,2-dioxaborinane ring.

Key signals include those for the quaternary carbon bonded to the two methyl groups, the two equivalent methyl carbons, and the two equivalent methylene (-CH₂-) carbons of the dioxaborinane ring. orgsyn.org

Table 2: Representative ¹³C NMR Spectral Data for the Dioxaborinane Ring

| Carbon Atom | Chemical Shift (δ) ppm |

| Ring C (CH₃)₂ | ~32.0 |

| Ring C H₂ | ~72.5 |

| Ring C(C H₃)₂ | ~22.0 |

Note: Data is based on a closely related analogue, neopentyl 3,4-dichlorophenylboronic ester. The chemical shifts for the carbon framework of the dioxaborinane ring are expected to be highly similar. orgsyn.org

Boron-11 NMR (¹¹B NMR) spectroscopy is particularly informative for organoboron compounds as it directly probes the environment of the boron atom. For tricoordinate boronic esters like this compound, a single, broad resonance is expected. The chemical shift provides confirmation of the trigonal planar geometry around the boron atom. The typical chemical shift range for such boronic esters is approximately 20-35 ppm. sdsu.edumdpi.com For instance, the ¹¹B NMR spectrum of neopentyl 3,4-dichlorophenylboronic ester shows a signal at 26.32 ppm, which is characteristic of this class of compounds. orgsyn.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. In the analysis of this compound, key characteristic absorption bands include the B-O and C-O stretching vibrations. The strong B-O stretching bands are typically observed in the region of 1300-1450 cm⁻¹. orgsyn.org Additionally, C-H stretching vibrations from the butyl and dimethyl groups are expected in the 2850-3000 cm⁻¹ region.

Table 3: Key IR Absorption Bands for Dioxaborinane Structures

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2870 - 2975 |

| B-O stretch | 1320 - 1340 |

Note: Wavenumber ranges are based on characteristic values for this class of compounds and data from analogous structures. orgsyn.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It provides crucial confirmation of the identity of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized to assess the purity and confirm the molecular weight of this compound. In this technique, the compound is first separated from any impurities by liquid chromatography and then ionized and detected by the mass spectrometer. For this compound (Molecular Formula: C₉H₁₉BO₂), the expected molecular weight is 170.06 g/mol . organoborons.com The mass spectrum would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass, confirming the compound's identity. Tandem MS (MS/MS) could be further used to analyze fragmentation patterns, providing additional structural verification. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. In studies involving this compound, HRMS analyses have been conducted using instrumentation such as the Finnigan MAT 95Q, Finnigan MAT 90, or JEOL JMS-700. uni-muenchen.de The ionization techniques commonly employed for this type of compound include electron impact (EI) and electrospray ionization (ES). rsc.org

These methods allow for the precise mass measurement of the molecular ion and its fragments, confirming the compound's molecular formula of C₉H₁₉BO₂. While specific experimental spectra are not detailed in the surveyed literature, the theoretical exact masses for the primary ion and common adducts can be calculated, providing a benchmark for experimental verification.

| Ion Species | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₁₉BO₂ | 170.1478 |

| [M+H]⁺ | C₉H₂₀BO₂ | 171.1556 |

| [M+Na]⁺ | C₉H₁₉BO₂Na | 193.1376 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation. However, this technique is contingent on the ability to grow a suitable single crystal of the compound. For this compound, which is synthesized and isolated as a colorless oil, obtaining a single crystal suitable for diffraction studies is challenging. uni-muenchen.de Consequently, there are no reported crystal structures for this specific compound in the reviewed scientific literature. Its non-crystalline nature at ambient conditions precludes analysis by this method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated π-systems or aromatic rings.

The molecular structure of this compound consists entirely of sigma (σ) bonds and lacks any π-systems or non-bonding electrons on atoms that would lead to electronic transitions in the 200-800 nm range. The expected electronic transitions (σ → σ*) for its C-C, C-H, C-O, and B-O bonds occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. As a result, the compound is not expected to exhibit significant absorbance in the UV-Vis spectrum, and no such analytical data has been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical composition calculated from the molecular formula to verify purity and confirm the identity of the substance. While specific experimental findings for this compound are not published, the theoretical elemental composition can be precisely calculated from its molecular formula, C₉H₁₉BO₂.

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 63.57 |

| Hydrogen | H | 1.008 | 19.152 | 11.26 |

| Boron | B | 10.81 | 10.81 | 6.36 |

| Oxygen | O | 15.999 | 31.998 | 18.81 |

Thermal Analysis (TGA-DTA) for Thermal Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference. These analyses provide insights into thermal stability, decomposition temperatures, and phase transitions.

Specific TGA-DTA data for this compound have not been reported in the available literature. However, research on the broader class of boronic esters indicates that they generally possess high thermal stability. mdpi.com Studies on various boronic ester-containing compounds show they can be stable at temperatures well above 300°C. mdpi.comnih.gov This general stability is a known characteristic of the boronic ester functional group, though the precise decomposition profile for the title compound remains uncharacterized.

Theoretical and Computational Investigations of Dioxaborinane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organoboron compounds. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the geometry, reaction pathways, and spectroscopic properties of dioxaborinane systems.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving dioxaborinane systems. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

Researchers employ DFT to model reactions such as cycloadditions, where dioxaborinanes can act as reactants. unimib.itpku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. For example, in cycloaddition reactions, DFT can help determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. pku.edu.cn The activation energy (the energy difference between the reactants and the highest-energy transition state) derived from these calculations provides a quantitative measure of the reaction's kinetic feasibility. While specific DFT studies on the reaction mechanisms of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane are not extensively documented in the literature, the methodologies applied to other boronic esters serve as a clear blueprint for how its reactivity can be explored. unimib.it

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Products | -15.7 |

Note: This table is illustrative, showing typical data obtained from DFT calculations for a multi-step reaction.

One of the significant applications of DFT is the prediction of spectroscopic data, which is crucial for structure verification. mdpi.com DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹¹B NMR spectra. The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set) and then performing the NMR calculation on this optimized structure. nih.gov The calculated shielding constants are typically referenced against a standard compound (like tetramethylsilane, TMS) calculated at the same level of theory to yield chemical shifts that can be directly compared with experimental data. mdpi.com This comparison helps in the unambiguous assignment of complex spectra and can be used to distinguish between different possible isomers or conformers. nih.govresearchgate.net

Table 2: Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Dioxaborinane Analogue

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C(4/6) | 72.4 | 73.1 | +0.7 |

| C(5) | 31.9 | 32.5 | +0.6 |

| C(gem-CH₃) | 21.9 | 22.3 | +0.4 |

Note: Data is representative for the neopentyl glycol fragment common in these structures. Calculations are typically performed using a functional like B3LYP.

The six-membered 1,3,2-dioxaborinane ring is not planar and can adopt several conformations. DFT calculations are essential for exploring the conformational landscape of this compound to identify the most stable conformers and the energy barriers to their interconversion.

The dioxaborinane ring typically exists in a chair conformation, which is generally the most stable. scispace.com However, other conformations like boat, twist-boat, and sofa forms are also possible and may exist as higher-energy minima or transition states on the potential energy surface. researchgate.netresearchgate.net For this compound, the bulky butyl group attached to the boron atom and the gem-dimethyl groups at the C5 position will influence the conformational preference. DFT calculations can quantify the steric and electronic effects that determine the relative energies of these structures. By performing a potential energy surface scan or locating transition states for ring inversion, the energy profiles for conformational changes can be mapped, providing insight into the molecule's dynamic behavior in solution. researchgate.net

Table 3: Calculated Relative Energies of 1,3,2-Dioxaborinane Ring Conformations

| Conformation | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Cₛ | 0.00 (most stable) |

| Twist-Boat | C₂ | +5.8 |

| Boat | C₂ᵥ | +6.5 |

Note: Relative energies are typical for substituted 1,3,2-dioxaborinane rings and can vary based on the specific substituents.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, often including explicit solvent molecules. An MD simulation for this compound would involve modeling the atomistic interactions using a force field and solving Newton's equations of motion numerically.

This technique could be used to study how the molecule tumbles and changes conformation in different solvents, providing a more realistic picture of its behavior in solution. It can also be used to investigate the transport properties, solvation structure, and interactions with other molecules in a mixture. Although specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to organic molecules to understand their macroscopic properties based on microscopic interactions.

Quantum Chemical Calculations for Bonding Analysis

Quantum chemical calculations, particularly methods like Natural Bond Orbital (NBO) analysis, provide a detailed description of the bonding within a molecule. researchgate.net For this compound, these calculations can be performed on the DFT-optimized geometry to analyze the nature of the chemical bonds, atomic charges, and orbital interactions.

NBO analysis can quantify the electron density in the B-O and B-C bonds, revealing their covalent and ionic character. It also describes the delocalization of electron density from the oxygen lone pairs into the formally empty p-orbital of the trigonal-planar boron atom, a key feature of the electronic structure of boronic esters. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide critical insights into the molecule's reactivity. researchgate.netresearchgate.net The energy and shape of the LUMO, often centered on the boron atom, indicate its susceptibility to nucleophilic attack, which is a fundamental aspect of the chemistry of boronic esters.

Future Research Directions and Emerging Perspectives in Dioxaborinane Chemistry

Innovations in Synthetic Methodologies for 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Traditional methods for synthesizing boronic esters, including this compound, often involve the use of organolithium or Grignard reagents, which can present challenges in terms of functional group tolerance and reaction control. Emerging research is focused on developing milder and more robust synthetic routes.

One promising area is the direct C-H borylation catalyzed by transition metals like iridium or rhodium. This atom-economical approach allows for the direct conversion of C-H bonds to C-B bonds, bypassing the need for pre-functionalized starting materials. While this has been extensively explored for arylboronic esters, its application to the synthesis of alkylboronic esters like this compound is a growing area of interest.

Furthermore, photoredox catalysis is emerging as a powerful tool for the synthesis of boronic esters under mild conditions. These methods utilize visible light to generate reactive intermediates that can participate in borylation reactions, often with high selectivity and functional group compatibility. The development of photoredox-mediated pathways to this compound could offer a more sustainable and efficient alternative to traditional methods.

A comparative look at traditional versus innovative synthetic approaches is presented below:

| Feature | Traditional Methods (e.g., Organometallic) | Innovative Methods (e.g., C-H Borylation, Photoredox) |

| Starting Materials | Organohalides | Unactivated C-H bonds |

| Reagents | Strong bases, organometallic reagents | Transition metal catalysts, photocatalysts |

| Reaction Conditions | Often cryogenic temperatures | Typically mild, room temperature |

| Functional Group Tolerance | Limited | Generally broad |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Applications and Systems

The utility of this compound extends beyond its role as a stable precursor to butylboronic acid in Suzuki-Miyaura cross-coupling reactions. ontosight.ai The boron atom in the dioxaborinane ring possesses Lewis acidic character, which can be harnessed for catalysis. ontosight.ai Future research is aimed at exploring and expanding these catalytic applications.

One area of focus is the development of chiral dioxaborinane-based catalysts for asymmetric synthesis. By incorporating chiral diols into the dioxaborinane structure, it is possible to create a chiral Lewis acid environment that can induce stereoselectivity in a variety of organic reactions, such as Diels-Alder reactions, aldol (B89426) additions, and reductions.

Moreover, the immobilization of dioxaborinane-containing catalysts on solid supports is a key step towards developing recyclable and more sustainable catalytic systems. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Emerging catalytic applications for dioxaborinane systems include:

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic dioxaborinane and a Lewis base can create a frustrated Lewis pair capable of activating small molecules like H₂, CO₂, and olefins for subsequent transformations.

Development of Advanced Computational Models for Predicting Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.netresearchgate.net In the context of this compound, advanced computational models are being developed to predict its reactivity and guide the design of new reactions and catalysts.

These models can provide valuable insights into:

Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of reactions involving dioxaborinanes, including transition state energies and reaction intermediates. researchgate.net This understanding is crucial for optimizing reaction conditions and improving yields and selectivities.

Catalyst Design: Computational screening of potential catalyst structures can accelerate the discovery of new and more effective catalysts. By predicting the catalytic activity and selectivity of different dioxaborinane derivatives, researchers can prioritize synthetic efforts on the most promising candidates.

Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of new dioxaborinane-containing compounds. mdpi.com

| Computational Method | Application in Dioxaborinane Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. researchgate.netmdpi.com | Transition state structures, reaction energetics, NMR chemical shifts. |

| Molecular Dynamics (MD) | Simulation of catalyst behavior in solution. | Catalyst-substrate interactions, solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with catalytic performance. | Design principles for more effective catalysts. |

Integration of Dioxaborinane Chemistry with Flow Chemistry and Automation

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.net The integration of dioxaborinane chemistry with flow technology is a rapidly advancing field that promises to revolutionize the synthesis and application of these important compounds. rsc.orgsci-hub.se

Flow chemistry is particularly well-suited for reactions involving unstable or hazardous intermediates, which are sometimes encountered in the synthesis of boronic esters. okayama-u.ac.jp The precise control over reaction parameters, such as temperature, pressure, and residence time, afforded by flow reactors can lead to higher yields and purities. organic-chemistry.org

Furthermore, the automation of flow systems allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. nih.govmit.edu This can significantly accelerate the discovery of new reactions and the development of more efficient manufacturing processes for fine chemicals and pharmaceuticals that utilize dioxaborinane intermediates. okayama-u.ac.jpresearchgate.net

The benefits of integrating flow chemistry and automation in dioxaborinane synthesis include:

Improved Reaction Control and Safety: Precise control over reaction parameters minimizes the risk of runaway reactions and allows for the safe handling of hazardous reagents.

Enhanced Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scale-up compared to batch methods. almacgroup.com

Automated Optimization: Robotic platforms can be used to systematically vary reaction parameters and identify optimal conditions with minimal human intervention. mit.edu

Data-Rich Experimentation: Integrated analytical techniques provide real-time data on reaction progress, enabling a deeper understanding of the underlying chemistry. mit.edu

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane, and how is its structure validated?

Answer:

The synthesis typically involves esterification of boronic acids with neopentyl glycol derivatives. For example, analogous compounds like 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane are synthesized via condensation of phenylboronic acid with neopentyl glycol under anhydrous conditions . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹¹B, ¹H, and ¹³C) to confirm boron coordination and substituent positions. Single-crystal X-ray diffraction, as demonstrated for methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, provides definitive bond-length and stereochemical data .

Advanced: How do electronic effects of substituents modulate the Lewis acidity of 5,5-dimethyl-1,3,2-dioxaborinane derivatives in catalytic applications?

Answer:

The acidity of boron centers is influenced by substituents’ electron-withdrawing/donating properties. For instance, B-O-B linkages increase acidity due to reduced electron density, while alkoxy groups (e.g., cyclohexyloxy) donate electrons, lowering acidity . Comparative studies using ³¹P NMR or titration with standardized bases can quantify acidity. Substituent effects are critical in Suzuki-Miyaura coupling, where electron-deficient aryl halides require less hindered boronates (e.g., MeOBnep) for efficient cross-coupling .

Basic: Which analytical techniques are essential for assessing the purity and structural integrity of this compound?

Answer:

- Gas Chromatography (GC): Purity (>95%) is confirmed via GC with flame ionization detection, as seen in commercial derivatives .

- NMR Spectroscopy: ¹¹B NMR identifies boron coordination (δ ~30 ppm for trigonal planar geometry), while ¹H/¹³C NMR resolves alkyl/aryl substituents .

- Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅BO₂ at m/z 190.0466) .

Advanced: What catalyst systems enhance the reactivity of 5,5-dimethyl-1,3,2-dioxaborinane derivatives in borylation of electron-deficient aryl halides?

Answer:

Co/Cr dual catalysts improve yields by facilitating oxidative addition with aryl halides. For electron-deficient substrates (e.g., CN or CF₃-substituted aryl bromides), replacing pinacol boronate esters with less hindered derivatives like 2-methoxy-5,5-dimethyl-1,3,2-dioxaborinane (MeOBnep) increases reactivity. This strategy achieved 66–71% yields for electron-neutral substrates and >60% for challenging cases (e.g., 3jb, 3kb) .

Basic: What storage and handling protocols are critical for maintaining the stability of 5,5-dimethyl-1,3,2-dioxaborinane derivatives?

Answer:

- Temperature: Store at 0–10°C to prevent thermal decomposition .

- Stabilizers: Additives like phenothiazine (0.1–1 wt%) inhibit radical-mediated degradation .

- Moisture Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) during handling to avoid hydrolysis.

Advanced: How do steric effects of the 5,5-dimethyl group influence reactivity in transition metal-catalyzed reactions?

Answer:

The 5,5-dimethyl group creates a rigid, sterically hindered environment, reducing reaction rates with bulky substrates. For example, in Co/Cr-catalyzed borylation, steric hindrance necessitates electrophile optimization (e.g., MeOBnep over pinacol esters) to accommodate electron-deficient aryl halides . Computational modeling (DFT) or kinetic studies can quantify steric parameters (e.g., Tolman cone angles) to guide catalyst design.

Basic: What are common synthetic by-products of 2-substituted-5,5-dimethyl-1,3,2-dioxaborinanes, and how are they identified?

Answer:

- Unreacted Starting Materials: Residual boronic acid or diol detected via GC-MS or TLC.

- Hydrolysis Products: Boronic acids from moisture exposure, identified by ¹¹B NMR (δ ~10 ppm for tetrahedral BO₃) .

- Dimerization: Trace dimers (e.g., B-O-B bridged species) observed in high-resolution MS .

Advanced: What mechanistic insights explain the enhanced reactivity of B-O-B-containing dioxaborinanes compared to alkoxy-substituted analogs?

Answer:

The B-O-B linkage increases Lewis acidity by inductive destabilization of the boron center, as shown in comparative acidity studies using aminolysis. For example, 2,2'-oxybis-5,5-dimethyl-1,3,2-dioxaborinane exhibits higher acidity than cyclohexyl orthoborate due to reduced electron donation . Mechanistic probes like Hammett plots or kinetic isotope effects (KIE) can further elucidate electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.